o-Tolyl benzoate
CAS No.: 617-02-7
Cat. No.: VC3706477
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617-02-7 |
|---|---|
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | (2-methylphenyl) benzoate |
| Standard InChI | InChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3 |
| Standard InChI Key | YPMKPCAILYDVBN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=CC=C1OC(=O)C2=CC=CC=C2 |
| Boiling Point | 309.0 °C |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
o-Tolyl benzoate consists of a benzoyl group connected to an o-tolyl group through an ester linkage. The compound has the following identification parameters:
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Molecular Weight: 212.24 g/mol (212.249 g/mol according to some sources)
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InChI: InChI=1S/C14H12O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h2-10H,1H3
The molecular structure features two aromatic rings: one from the benzoyl component and another from the o-tolyl component. The methyl group positioned at the ortho position relative to the ester oxygen creates a unique steric environment that influences the compound's physical properties and reactivity patterns.
Physical Properties
The physical properties of o-tolyl benzoate have been documented in chemical databases and literature. Table 1 summarizes these properties:
Table 1: Physical Properties of o-Tolyl Benzoate
The relatively high LogP value (>3) indicates that o-tolyl benzoate is significantly more soluble in lipophilic solvents than in water. This property has implications for its behavior in biological systems and its potential applications in organic synthesis and formulation chemistry.
Analytical Methods
High-Performance Liquid Chromatography
One of the primary analytical methods for o-tolyl benzoate characterization and quantification is High-Performance Liquid Chromatography (HPLC). SIELC Technologies has developed a specific method using their Newcrom R1 HPLC column for the analysis of this compound .
The method employs reverse-phase chromatography with the following parameters:
Table 2: HPLC Method Parameters for o-Tolyl Benzoate Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column Type | Newcrom R1 | A special reverse-phase column with low silanol activity |
| Mobile Phase Components | Acetonitrile, water, phosphoric acid | - |
| MS Compatibility Modification | Formic acid replacement for phosphoric acid | For mass spectrometry applications |
| Particle Size Options | Available in 3 μm | For UPLC applications |
| Applications | Analysis, preparative separation, impurity isolation | Also suitable for pharmacokinetic studies |
This HPLC method offers versatility for both analytical and preparative applications. The method is scalable, making it suitable for isolating impurities and for preparative separations . The ability to substitute phosphoric acid with formic acid for mass spectrometry compatibility enhances the method's utility in comprehensive analytical workflows.
Applications and Research Relevance
Analytical Standards and Reference Materials
o-Tolyl benzoate serves as an important analytical standard in chromatography and spectroscopy. Its well-defined physical properties and chromatographic behavior make it valuable for method development and validation in analytical laboratories. The availability of standardized HPLC methods specifically developed for this compound underscores its importance in analytical chemistry .
Fragrance and Flavor Industry
The structural isomer p-tolyl benzoate is used in the perfume industry as a fixative-modifier in lily-jasmin-narcissus type bases . By analogy, o-tolyl benzoate might possess olfactory properties that could be of interest to fragrance chemists. The positional isomerism of the methyl group could confer distinct olfactory characteristics compared to the para isomer.
Chemical Synthesis
As an ester with specific structural features, o-tolyl benzoate could serve as a building block or intermediate in organic synthesis. Related compounds such as t-butyl o-(p-tolyl)benzoate have been noted as synthesis intermediates for pharmaceutical compounds, particularly AT II antagonists .
Research Applications
The compound may serve as a model for studying:
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Structure-activity relationships in benzoate esters
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Influence of ortho substitution on ester reactivity
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Transesterification kinetics and mechanisms
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Chromatographic behavior of aromatic esters
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